molecular formula C15H17NO4 B2604057 N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide CAS No. 2320956-78-1

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide

Cat. No.: B2604057
CAS No.: 2320956-78-1
M. Wt: 275.304
InChI Key: AXZNGYHOXONZSH-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is a compound that features a unique structure with two furan rings and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide typically involves the reaction of furan derivatives with oxolane-3-carboxylic acid. One common method includes the use of a condensation reaction where the furan derivatives are reacted with oxolane-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-diones, dihydrofuran derivatives, and various substituted furan derivatives .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(Furan-2-yl)ethyl]acetamide
  • 2,2’-(1,2-ethylenediyl)bis(furan)
  • Ethyl 3-(furan-2-yl)propionate

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide is unique due to its dual furan rings and oxolane ring structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]oxolane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c17-15(11-5-8-18-10-11)16-9-12(13-3-1-6-19-13)14-4-2-7-20-14/h1-4,6-7,11-12H,5,8-10H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZNGYHOXONZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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